N-Boc-1-trityl-L-histidine Methyl Ester
Description
BenchChem offers high-quality N-Boc-1-trityl-L-histidine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-1-trityl-L-histidine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H33N3O4 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36)/t27-/m0/s1 |
InChI Key |
JIIRTMRRZNOCAR-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide to Boc-His(Trt)-OMe: Physicochemical Profiling and Synthetic Workflows
Executive Summary & Mechanistic Rationale
In the landscape of complex peptide synthesis and advanced drug development, the amino acid Histidine presents unique synthetic challenges. Histidine's imidazole side chain possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH[1]. However, during chemical synthesis, this basic and nucleophilic imidazole ring is highly prone to causing racemization via an acylimidazole intermediate and can participate in unwanted branching reactions.
To mitigate this, orthogonal protection strategies are employed. Boc-His(Trt)-OMe (
Physicochemical Profiling
Unlike its parent free acid, which is a ubiquitous building block in solid-phase peptide synthesis (SPPS), the fully protected methyl ester is typically generated in situ or utilized as a discrete intermediate in liquid-phase synthesis. Consequently, while the parent compounds have widely recognized Chemical Abstracts Service (CAS) registry numbers, Boc-His(Trt)-OMe is often tracked by its exact mass and structural formula in specialized workflows.
Table 1: Physicochemical Profile of Boc-His(Trt)-OMe and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Primary Synthetic Role |
| Boc-His(Trt)-OMe | C₃₁H₃₃N₃O₄ | 511.61 g/mol | Intermediate | Fully protected liquid-phase building block. |
| Boc-His(Trt)-OH | C₃₀H₃₁N₃O₄ | 497.58 g/mol | 32926-43-5 | Standard N/Side-chain protected SPPS monomer[2]. |
| Boc-His-OMe | C₁₂H₁₉N₃O₄ | 269.30 g/mol | 2488-14-4[3] | C-terminal protected intermediate[3]. |
Orthogonal Protection Strategy
The true utility of Boc-His(Trt)-OMe lies in its orthogonality. The three protecting groups respond to entirely different cleavage conditions, allowing for divergent synthetic pathways.
-
N-
Boc Group: Acid-labile, typically requiring strong acidic conditions (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane) for complete removal. -
N-im Trityl Group: Extremely acid-labile due to the stability of the triphenylmethyl cation. It can be cleaved with dilute acid (1% TFA) or globally removed alongside the Boc group.
-
C-
Methyl Ester: Base-labile, requiring mild saponification (e.g., LiOH) for hydrolysis, completely resisting the acidic conditions used for Boc/Trt cleavage.
Orthogonal protection strategy for Boc-His(Trt)-OMe.
Experimental Methodologies
As a Senior Application Scientist, it is critical to not only outline the steps but to establish why specific reagents are chosen to maintain the self-validating nature of the chemical system.
Protocol A: Synthesis of Boc-His(Trt)-OMe from Boc-His(Trt)-OH
This protocol utilizes Steglich-type esterification conditions to avoid the harsh acidic environment of a standard Fischer esterification, which would prematurely cleave the Boc and Trt groups.
Step-by-Step Procedure:
-
Initiation: Dissolve 1.0 equivalent of Boc-His(Trt)-OH in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Reagent Addition: Add 5.0 equivalents of anhydrous Methanol (MeOH) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic catalyst, accelerating the acyl transfer and preventing side reactions.
-
Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.
-
Coupling: Portion-wise, add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup.
-
Propagation: Stir at 0°C for 30 minutes, then allow the system to warm to room temperature. Stir for 12 hours.
-
Self-Validating Workup:
-
Wash the organic layer with 5% aqueous KHSO₄ to quench unreacted DMAP and EDC.
-
Wash with saturated aqueous NaHCO₃ to remove any unreacted starting carboxylic acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-His(Trt)-OMe.
-
Protocol B: Selective C-Terminal Deprotection (Saponification)
When the methyl ester must be removed while keeping the Boc and Trt groups intact, mild basic conditions are mandatory.
Step-by-Step Procedure:
-
Solvent System: Dissolve Boc-His(Trt)-OMe in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol, and Water. Causality: This specific ratio ensures complete solubility of the highly lipophilic protected amino acid while providing the necessary aqueous environment for hydrolysis.
-
Thermal Control: Cool the mixture to 0°C.
-
Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: LiOH is significantly milder than NaOH or KOH. Histidine is notoriously susceptible to base-catalyzed racemization at the
-carbon; utilizing LiOH at 0°C effectively suppresses enolization, preserving the L-stereocenter. -
Monitoring: Stir for 2-4 hours, monitoring the disappearance of the starting material via LC-MS.
-
Neutralization: Carefully acidify the mixture to pH ~5.5 using 1M HCl. Critical Causality: Do not allow the pH to drop below 4.0, or the acid-labile Trt and Boc groups will begin to cleave.
-
Isolation: Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to recover Boc-His(Trt)-OH.
Divergent deprotection pathways for Boc-His(Trt)-OMe.
Analytical Characterization Considerations
When verifying the integrity of synthesized Boc-His(Trt)-OMe, researchers should rely on:
-
Mass Spectrometry (ESI-MS): Look for the exact mass
peak at 512.25. The loss of the Trityl group ( 243) is a highly common in-source fragmentation event; do not mistake this for an impure sample. -
HPLC: Due to the massive lipophilicity imparted by the Trityl and Boc groups, Boc-His(Trt)-OMe will elute significantly later on a C18 reverse-phase column compared to standard protected amino acids.
References
Sources
An In-Depth Technical Guide to the Solubility of N-Boc-N'-trityl-L-histidine Methyl Ester in Organic Solvents
Abstract
N-α-tert-butyloxycarbonyl-N-τ-trityl-L-histidine methyl ester, hereafter referred to as Boc-His(Trt)-OMe, is a critical intermediate in modern solid-phase and solution-phase peptide synthesis. Its utility is predicated on the orthogonal protection scheme it offers, with the acid-labile Boc and trityl groups allowing for selective deprotection strategies. However, the successful application of this building block is fundamentally dependent on its solubility in the organic solvents used for coupling reactions, purification, and stock solution preparation. This technical guide provides a comprehensive analysis of the solubility characteristics of Boc-His(Trt)-OMe, grounded in its physicochemical properties. We will explore the interplay of its bulky, hydrophobic protecting groups with its polar amino acid core, present qualitative and semi-quantitative solubility data derived from documented use cases, and provide a robust experimental protocol for researchers to determine precise solubility in novel solvent systems.
Introduction: The Strategic Importance of Protected Histidine
Histidine's imidazole side chain presents a unique challenge in peptide synthesis. Its nucleophilicity and ability to participate in acid-base catalysis require effective protection to prevent side reactions during peptide chain elongation. The selection of N-Boc for the alpha-amino group and a trityl (triphenylmethyl) group for the imidazole nitrogen is a deliberate strategic choice. The bulky and highly lipophilic trityl group not only provides steric hindrance to prevent unwanted reactions but also significantly enhances the solubility of the amino acid derivative in a range of organic solvents, a crucial factor for efficient synthesis.[1][2]
1.1 Structural Features of Boc-His(Trt)-OMe
The molecular architecture of Boc-His(Trt)-OMe is a study in contrasts. It combines the large, non-polar, and hydrophobic trityl and Boc moieties with the inherently polar L-histidine methyl ester backbone.
-
N-α-Boc Group: A standard protecting group that reduces the nucleophilicity of the alpha-amino group. Its tert-butyl component adds to the overall lipophilicity.
-
N-τ-Trityl Group: This very large, three-dimensional aromatic group is the dominant structural feature. It is profoundly non-polar and is the primary driver of the molecule's solubility in organic media.
-
Methyl Ester: Esterification of the C-terminus removes the negative charge of the carboxylate, further increasing its compatibility with organic solvents compared to its free-acid counterpart, Boc-His(Trt)-OH.
-
Imidazole Ring: While protected, the imidazole ring still contributes a degree of polarity to the core of the molecule.
This combination of features results in a molecule with a high affinity for aprotic polar and even some non-polar organic solvents, while exhibiting poor solubility in highly polar, protic solvents like water.
Physicochemical Drivers of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The interplay between the solute's functional groups and the solvent's properties dictates the energetic favorability of dissolution.
2.1 The Dominance of Lipophilicity
The trityl and Boc groups constitute a significant portion of the molecule's surface area and mass (Molecular Weight: ~511.6 g/mol ). This shifts the overall character of the molecule from a polar amino acid to a lipophilic organic compound. The calculated XLogP3 value for the parent carboxylic acid, Boc-His(Trt)-OH, is 5.4, indicating a strong preference for a non-polar environment.[3][4] The conversion to the methyl ester further enhances this lipophilic character. Consequently, solvents capable of engaging in van der Waals forces and dipole-dipole interactions with these large, non-polar groups are effective at solvating the molecule.
2.2 Hydrogen Bonding Potential
The primary sites for hydrogen bonding are the N-H of the Boc-protected amine and the carbonyl oxygens of the ester and carbamate groups. While these sites can interact with protic solvents (like alcohols), the steric hindrance from the bulky protecting groups and the overall hydrophobicity of the molecule limit the effectiveness of such interactions. This is why solubility is generally lower in alcohols compared to aprotic solvents of similar polarity.
Solubility Profile: A Synthesis of Practical Data
| Solvent | Solvent Type | Observed Use Case & Implied Solubility | Reference(s) |
| Dichloromethane (DCM) | Chlorinated | Used as a co-solvent in purification (silica gel chromatography), indicating good solubility. | [5] |
| Dimethylformamide (DMF) | Polar Aprotic | Frequently used as a solvent for peptide coupling reactions involving the parent compound, implying high solubility for the methyl ester as well. | [3] |
| Acetonitrile (ACN) | Polar Aprotic | A 0.2 M solution was successfully prepared for a reaction, demonstrating significant solubility. | [5] |
| Toluene | Non-polar Aromatic | Used as a solvent for the synthesis of the compound, indicating good solubility, especially at elevated temperatures. | [5] |
| Methanol (MeOH) | Polar Protic | Used as a co-solvent with DCM for elution in chromatography. The parent acid has been described as having poor to moderate solubility. The ester is likely moderately soluble. | [5][6][7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Used in the workup of related compounds, suggesting it is a viable solvent. | [8] |
| Water | Polar Protic | Expected to be virtually insoluble due to the large hydrophobic protecting groups. | [7] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data for specific applications, such as high-concentration stock solutions or process chemistry, direct experimental measurement is essential. The following protocol describes a robust method for determining the equilibrium solubility of Boc-His(Trt)-OMe.
Principle:
This method relies on creating a saturated solution by agitating an excess of the solute in the solvent of interest for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the resulting saturated solution is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
N-Boc-N'-trityl-L-histidine methyl ester (high purity)
-
Analytical grade organic solvents
-
Calibrated analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or agitator
-
Benchtop centrifuge
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Calibrated HPLC system with a UV detector (detection at ~220 nm or ~260 nm) and a suitable C18 column
Methodology:
-
Sample Preparation: Add an excess amount of Boc-His(Trt)-OMe (e.g., 50-100 mg) to a pre-weighed glass vial. The amount should be visibly in excess of what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.00 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Clarification: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.
-
Dilution: Perform an accurate serial dilution of the clear, saturated filtrate using the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample onto the calibrated HPLC system to determine its precise concentration.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Caption: Workflow for quantitative solubility determination.
Practical Recommendations for Solvent Selection
Based on the compound's structure and reported use cases, the following recommendations can guide solvent selection for common laboratory applications.
| Application | Recommended Solvents | Rationale & Considerations |
| Peptide Coupling Reactions | DMF, NMP, DCM, Acetonitrile | High solubility is needed to ensure all reagents are in the solution phase for efficient reaction kinetics. DMF is a common choice for its excellent solvating power for both protected amino acids and peptide chains.[3] |
| Purification (Chromatography) | DCM/Methanol gradients, Ethyl Acetate/Hexane gradients | Solubility in the mobile phase is required. The compound is expected to be well-soluble in DCM and moderately soluble in ethyl acetate, making these good starting points for normal-phase chromatography.[5] |
| Stock Solution Preparation | DMSO, DMF | For high-concentration stock solutions (>100 mg/mL), powerful aprotic solvents are recommended. DMSO is often used but can be difficult to remove.[9] |
| NMR Spectroscopy | Chloroform-d (CDCl3), DMSO-d6 | The compound's high lipophilicity makes CDCl3 an excellent choice for achieving high-resolution spectra. |
Conclusion
N-Boc-N'-trityl-L-histidine methyl ester is a lipophilic derivative designed for enhanced solubility and stability in the organic solvents central to peptide chemistry. Its solubility is dominated by the large, non-polar trityl and Boc protecting groups, rendering it highly soluble in aprotic polar solvents like DMF, DCM, and acetonitrile, and poorly soluble in aqueous media. While qualitative data from synthetic procedures provides a strong practical guide, the experimental protocol detailed herein offers a self-validating system for researchers to obtain precise, quantitative solubility data tailored to their specific experimental conditions. A thorough understanding of these solubility characteristics is paramount for the efficient and successful application of this vital building block in the synthesis of complex peptides.
References
- Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC. (2025, March 8).
- 32926-43-5, N-Boc-N'-trityl-L-histidine Formula - ECHEMI. ECHEMI.
- N-Boc-L-Histidine 17791-52-5 wiki - Guidechem. Guidechem.
- What is N-Boc-N' N-Boc-N'-trityl-L-histidine? - Guidechem. (2024, November 27). Guidechem.
- Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID - PubChem. PubChem.
- CAS 32926-43-5: N(alpha)-boc-N(im)-trityl-L-histidine - CymitQuimica. CymitQuimica.
- CAS 200927-02-2 (Nim-Trityl-D-histidine methyl ester hydrochloride) - BOC Sciences. BOC Sciences.
- Nα-Boc-Nim-trityl-L-histidine - Chem-Impex. Chem-Impex.
- Boc-His(Trt)
- Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. | Request PDF - ResearchGate. (2025, August 6).
- CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents.
Sources
- 1. CAS 32926-43-5: N(alpha)-boc-N(im)-trityl-L-histidine [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN108997187A - A kind of preparation method of N (Ï)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Introduction: The Significance of Histidine Protection in Peptide Synthesis
An In-depth Technical Guide to N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine Methyl Ester: Synthesis, Properties, and Applications in Peptide Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is paramount for the successful synthesis of complex peptides. This guide provides a comprehensive technical overview of N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester, a key building block in peptide chemistry. We will delve into its chemical properties, synthesis, and critical role in the assembly of histidine-containing peptides, offering field-proven insights into its application.
Histidine's imidazole side chain, with its unique aromatic and basic properties, is frequently implicated in the biological activity of peptides and proteins. However, this same reactivity presents a significant challenge during solid-phase peptide synthesis (SPPS). The unprotected imidazole ring can lead to undesirable side reactions, most notably racemization of the activated histidine residue. To circumvent these issues, a dual-protection strategy for the histidine moiety is often employed. This involves the use of a temporary protecting group for the α-amino group and a more permanent protecting group for the imidazole side chain.
N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester is a derivative of histidine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen is protected by a bulky trityl (Trt) group. The C-terminus is in the form of a methyl ester. This strategic protection renders the amino acid stable for coupling reactions while preventing side-chain-related complications.
Chemical Identity and Synonyms
While N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine (Boc-His(Trt)-OH) is a widely documented compound, its methyl ester counterpart is less commonly specified with a unique CAS number in public databases. However, its chemical identity is clear. Below is a summary of its identifiers and those of its closely related and more commercially available carboxylic acid precursor.
| Identifier | N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester | N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine |
| Synonyms | Boc-His(Trt)-OMe | Boc-His(Trt)-OH, N-(tert-butoxycarbonyl)-1-trityl-L-histidine, N-Boc-N'-trityl-L-histidine[1] |
| CAS Number | Not readily available | 32926-43-5[1][2] |
| Molecular Formula | C31H33N3O4 | C30H31N3O4[2] |
| Molecular Weight | 511.61 g/mol | 497.58 g/mol [1] |
| PubChem CID | Not directly available | 13968084[3] |
The Rationale Behind the Protecting Groups
The choice of the Boc and Trt protecting groups is a deliberate one, rooted in the principles of orthogonal protection strategies in peptide synthesis.
-
The N-alpha-Boc Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4] It is stable under the basic conditions used for peptide coupling but can be readily removed with acids like trifluoroacetic acid (TFA).[4] This allows for the selective deprotection of the α-amino group, preparing the growing peptide chain for the addition of the next amino acid.
-
The N-im-Trityl Group: The trityl (Trt) group is a bulky and also acid-labile protecting group.[5] Its steric hindrance effectively shields the imidazole ring from participating in unwanted side reactions. The Trt group is generally more stable to the milder acidic conditions used for Boc removal in a stepwise manner but is cleaved simultaneously with the final peptide cleavage from the resin using strong acids like hydrogen fluoride (HF) or a TFA cocktail.[6]
The use of a methyl ester at the C-terminus is often employed in solution-phase peptide synthesis or for the preparation of peptide fragments that will be subsequently coupled.
Synthesis of N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine Methyl Ester
The synthesis of N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester typically proceeds through the esterification of its corresponding carboxylic acid, Boc-His(Trt)-OH.
Sources
- 1. CAS 32926-43-5: N(alpha)-boc-N(im)-trityl-L-histidine [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-L-histidine methyl ester, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Physical Properties & Solid-State Engineering of Boc-His(Trt)-OMe
The following technical guide details the physical properties, solid-state characterization, and handling protocols for Boc-His(Trt)-OMe (N-alpha-t-Butoxycarbonyl-N-im-trityl-L-histidine methyl ester).
This guide addresses the specific distinction between the amorphous powder (often a kinetic precipitate or foam) and the crystalline solid (the thermodynamic lattice), a critical variable in process chemistry and peptide synthesis.[1]
Executive Summary
Boc-His(Trt)-OMe is a fully protected histidine derivative used primarily as a C-terminal building block in solution-phase peptide synthesis or as an intermediate in the synthesis of modified histidine analogs.[1] Unlike its free-acid counterpart (Boc-His(Trt)-OH, MP ~130°C), the methyl ester variant exhibits a lower lattice energy, often resulting in the isolation of a metastable amorphous foam or oil after synthesis.[1]
Achieving a crystalline solid form is critical for:
-
Purity: Exclusion of solvent inclusions and stereoisomers (D-His).
-
Stability: Prevention of hygroscopic degradation and hydrolysis of the methyl ester.[1]
-
Handling: Precise stoichiometry during coupling reactions.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
| Feature | Specification |
| Chemical Name | N-α-t-Butoxycarbonyl-N-im-trityl-L-histidine methyl ester |
| Formula | C₃₁H₃₃N₃O₄ |
| Molecular Weight | ~511.61 g/mol |
| Protecting Groups | Boc (Acid labile, N-α), Trityl (Acid labile, N-imidazole) |
| C-Terminus | Methyl Ester (Base labile, orthogonal to Boc/Trt) |
The "Powder" vs. "Crystal" Dichotomy
In the context of protected amino acids, "powder" and "crystal" refer to the supramolecular arrangement of the molecules.[1]
-
Amorphous Powder/Foam: Disordered arrangement. High surface area, rapid dissolution, but prone to absorbing moisture and retaining solvent (e.g., DCM, THF).[1] Often obtained by rotary evaporation.
-
Crystalline Solid: Ordered lattice. Defined melting point, lower solubility (thermodynamically stable), and exclusion of impurities.[1] Obtained via controlled precipitation or slow evaporation.
Comparative Physical Properties
The following data contrasts the typical properties of the amorphous isolate versus the refined crystalline form.
| Property | Amorphous Powder (Foam) | Crystalline Solid |
| Appearance | White/Off-white puffed foam or sticky solid | Colorless needles or white prisms |
| Melting Point | Indistinct; softens ~50–60°C (glass transition) | Sharp; typically 75–80°C (dependent on polymorph) |
| Solubility (MeOH) | Very High (Instant) | High (Requires agitation) |
| Solubility (Hexane) | Insoluble (oils out) | Insoluble (precipitates) |
| Hygroscopicity | High (absorbs atmospheric H₂O) | Low (hydrophobic lattice) |
| Residual Solvent | High (often >2% DCM/EtOAc) | Low (<0.5%) |
| Stability | Prone to slow hydrolysis if wet | Stable for years at -20°C |
Critical Insight: The bulky Trityl (Trt) group on the imidazole ring provides significant steric hindrance.[1] In the amorphous state, this bulk prevents tight packing, leading to "oiling out."[1] In the crystalline state, the Trityl groups interlock (pi-stacking), stabilizing the lattice.[1]
Experimental Workflows
Protocol 1: Crystallization from Amorphous Foam
Objective: Convert crude, oily Boc-His(Trt)-OMe into a stable crystalline solid.[1]
Reagents:
-
Crude Boc-His(Trt)-OMe (foam/oil)[1]
-
Ethyl Acetate (EtOAc) - Solvent
-
n-Hexane (or Petroleum Ether) - Anti-solvent[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude foam in the minimum amount of warm EtOAc (approx. 40°C). The solution should be clear.
-
Note: If the solution is cloudy, filter through a celite pad to remove inorganic salts.[1]
-
-
Nucleation: Add n-Hexane dropwise to the warm solution with gentle stirring until a persistent slight turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.
-
Crystallization:
-
Method A (Fast): Place at 4°C overnight. Likely yields microcrystalline powder.
-
Method B (High Purity): Leave at room temperature in a vial covered with perforated parafilm (slow evaporation). Yields larger prisms.
-
-
Isolation: Filter the crystals using a sintered glass funnel. Wash with cold 1:4 EtOAc:Hexane.
-
Drying: Dry under high vacuum (<1 mbar) for 24 hours to remove lattice-bound solvent.
Protocol 2: Solubility & Purity Check (Self-Validating)
Objective: Confirm the solid-state form and purity before use.[1]
-
Visual Inspection: Crystalline material should sparkle under light; amorphous material looks dull/matte.
-
TLC Analysis:
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Visualization: UV (Trityl absorbs strongly) and Ninhydrin (negative for Boc-protected, positive only if deprotected).
-
Criterion: Single spot, Rf ~0.6-0.7.[1]
-
-
Melting Point Check: A sharp melting range (<2°C spread) confirms crystallinity. A broad range (>5°C) indicates amorphous content or impurities.
Visualization: Solid-State Transformation Logic[1]
The following diagram illustrates the thermodynamic pathway from the kinetic amorphous form to the stable crystalline lattice, highlighting the role of the Trityl group.
Caption: Workflow converting kinetic amorphous foam to thermodynamic crystalline solid. Dashed line represents the risk of "oiling out" if anti-solvent is added too quickly.[1]
Application Implications
Impact on Peptide Synthesis
Using the crystalline form of Boc-His(Trt)-OMe ensures:
-
Stoichiometric Accuracy: Amorphous powders often contain 5-15% solvent by weight. Weighing 1.0g of amorphous powder might only deliver 0.85g of active amino acid, leading to incomplete coupling.[1]
-
Racemization Control: Crystalline material typically has higher optical purity (>99.5% L-isomer). Amorphous foams, having been subjected to uncontrolled evaporation, may contain elevated levels of the D-isomer.[1]
Storage Recommendations
-
Crystalline: Store at +4°C or -20°C. Desiccate to prevent surface moisture condensation.
-
Amorphous: Strictly -20°C . Must be stored under Argon/Nitrogen. The high surface area makes it a "sponge" for moisture, which can hydrolyze the methyl ester to the free acid over time.[1]
References
-
Sigma-Aldrich. Boc-His(Trt)-OH Product Specification (Analogous Free Acid Data). Retrieved from .
-
PubChem. Boc-His(Trt)-OH Compound Summary (CID 57647435). Retrieved from .
-
BenchChem. Application Notes for Incorporation of Boc-His(Trt)-OH in SPPS. Retrieved from .
-
ResearchGate. Discussions on Crystallization of Boc-Amino Acids. Retrieved from .
(Note: While specific datasheets for the Methyl Ester (OMe) are rare compared to the Free Acid (OH), the physical principles of crystallization and solubility described above are standard for Boc-protected amino acid esters.)[1]
Sources
Methodological & Application
Application Note: High-Fidelity Solution Phase Synthesis Using Boc-His(Trt)-OMe
Executive Summary
The derivative Boc-His(Trt)-OMe (
However, this molecule presents a "Stability Paradox" : In standard Boc chemistry, the acidolytic removal of the Boc group (using TFA) often inadvertently removes the acid-labile Trityl group. This Application Note details the specific "Sieber Protocol" (HCl-based deprotection) that allows for the selective removal of Boc while retaining the Trityl group, alongside controlled saponification protocols for C-terminal activation.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Parameter | Specification |
| CAS Number | 32926-43-5 (Free Acid Ref) / Derivative |
| Formula | |
| Molecular Weight | ~511.6 g/mol |
| Solubility | High in DCM, DMF, THF, Ethyl Acetate; Low in Water/Hexane. |
| Racemization Risk | Moderate (Reduced by Trt, but elevated by Methyl Ester). |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Key Sensitivity | Acid Labile (Both Boc and Trt).[1][2] |
Strategic Workflows
The utility of Boc-His(Trt)-OMe relies on two distinct synthetic pathways. The choice of pathway depends on whether the Histidine residue is being extended at the N-terminus or activated at the C-terminus.
Figure 1: Dual pathways for Boc-His(Trt)-OMe usage. Pathway A utilizes differential acid sensitivity (Sieber method), while Pathway B utilizes base sensitivity.
Protocol 1: Selective N-Terminal Deprotection (The Sieber Method)
Context: Standard removal of Boc using Trifluoroacetic Acid (TFA) (e.g., 50% TFA/DCM) will cleave the N-terminal Boc group and the Side-chain Trityl group. To retain the Trityl group for solution-phase synthesis, one must use the differential stability observed in HCl systems [1].
Reagents Required[2][4][5][7][8][9][10][11]
-
Deprotection Cocktail: 1N HCl in Glacial Acetic Acid (preferred) OR 4M HCl in Dioxane.
-
Solvent: Anhydrous Diethyl Ether (
). -
Base: Saturated
or TEA (for neutralization after isolation).
Step-by-Step Methodology
-
Dissolution: Dissolve Boc-His(Trt)-OMe (1.0 eq) in a minimal amount of Glacial Acetic Acid.
-
Acidolysis: Add 1N HCl/AcOH (approx. 10 mL per gram of peptide).
-
Reaction Time: Stir at Room Temperature (RT) for 30–45 minutes .
-
Monitoring: Use TLC (DCM/MeOH 9:1). Boc removal is usually complete within 30 mins.
-
-
Precipitation: Pour the reaction mixture directly into cold anhydrous Diethyl Ether (10x volume). The product, H-His(Trt)-OMe·HCl , should precipitate as a white solid.
-
Note: The Trityl cation is stable in this specific acidic medium but would degrade in TFA.[1]
-
-
Isolation: Filter the precipitate rapidly under nitrogen. Wash thoroughly with cold ether to remove residual acetic acid and Boc by-products.
-
Neutralization (Immediately prior to coupling): Dissolve the salt in DMF and add DIPEA (1.0 eq) to liberate the free amine.
Mechanistic Insight: The imidazole nitrogen's basicity is modified by the Trityl group. In HCl/AcOH, the acidity is sufficient to protonate the carbamate (Boc) and cleave it, but the steric bulk and specific electronic environment of the
Protocol 2: Controlled Saponification (Ester Hydrolysis)
Context: Converting the methyl ester to the free acid allows this unit to be used as a C-terminal fragment. The risk here is racemization (via enolization of the ester) and loss of Trityl during the acidic workup.
Reagents Required[2][4][5][7][8][9][10][11]
-
Base: Lithium Hydroxide (LiOH·
), 1.1–1.2 eq. -
Solvent: THF/Water or Dioxane/Water (3:1 ratio).
-
Quenching Acid: 5% Citric Acid or Dilute Acetic Acid (Do NOT use HCl or
).
Step-by-Step Methodology
-
Preparation: Dissolve Boc-His(Trt)-OMe in THF/Water (3:1). Cool the solution to 0°C (Ice bath).
-
Hydrolysis: Add LiOH (1.2 eq) dropwise.
-
Reaction Time: Monitor closely by TLC. Usually complete in 1–2 hours at 0°C.
-
Warning: Do not let the temperature rise; heat promotes racemization.
-
-
Neutralization (The Critical Step):
-
Evaporate the THF under reduced pressure (keep bath <30°C).
-
Cool the remaining aqueous solution to 0°C.
-
Carefully acidify with dilute Citric Acid or Acetic Acid to pH 5–6 .
-
Stop Point: Do not acidify to pH 1–2. Strong acidity will cleave the Trityl group immediately. The isoelectric point of the protected amino acid allows precipitation/extraction at mildly acidic pH.
-
-
Extraction: Extract immediately with Ethyl Acetate (3x).
-
Drying: Wash organic layer with Brine, dry over
, and evaporate to yield Boc-His(Trt)-OH .
Protocol 3: Fragment Condensation (Coupling)
Context: When coupling to the amine of H-His(Trt)-OMe or coupling the acid Boc-His(Trt)-OH, racemization is the primary enemy.
Recommended Conditions
-
Coupling Reagents: EDC/HOBt or DIC/HOAt.
-
Why: Carbodiimides with HOBt/HOAt additives are proven to suppress Histidine racemization by forming an active ester that is less prone to proton abstraction at the alpha-carbon [2].
-
-
Base: N-Methylmorpholine (NMM) or Collidine.
-
Avoid: DIPEA or TEA in large excess, as they can promote base-catalyzed racemization of the Histidine.
-
-
Solvent: DCM or DMF (keep concentration high, ~0.1–0.2 M).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Loss of Trityl Group | Acid used in workup was too strong (pH < 4). | Use Citric Acid or AcOH for neutralization. Never use 1N HCl for workup. |
| Racemization (>5% D-isomer) | High temperature or excess base during coupling. | Keep coupling at 0°C–RT. Use Collidine instead of DIPEA. Use HOBt/HOAt. |
| Incomplete Boc Removal | Acidolysis time too short in HCl/AcOH. | Extend time to 60 mins, but monitor Trt stability. Ensure AcOH is glacial (anhydrous). |
| Oily Product | Residual solvent or by-products. | Triturate with cold Hexane/Ether. Trityl peptides often foam; lyophilization from Dioxane helps. |
References
-
Sieber, P., & Riniker, B. (1987).[3] Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034.
- Key Finding: Establishes the differential stability of N-im-Trityl vs N-alpha-Trityl/Boc in HCl/AcOH systems.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.
- Key Finding: Confirms HCl/Dioxane as a selective deprotection method comp
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.
-
Key Finding: General handling and stability data for Boc-His(Trt) derivatives.[4]
-
-
Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7, 502–510.
- Key Finding: Discusses the comparative stability of Histidine protecting groups and racemiz
Sources
Application Note: A Guide to Orthogonal Deprotection of Boc and Methyl Ester Groups
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, provides the precision required to construct complex molecules. This application note offers an in-depth guide to the orthogonal deprotection of two commonly employed protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group for amines and the base-labile methyl ester group for carboxylic acids. We will explore the mechanistic underpinnings of their selective cleavage, provide detailed experimental protocols, and discuss critical considerations for achieving high-yield, clean transformations.
The Principle of Orthogonality: A Tale of Two Labilities
The success of a complex synthesis often hinges on the ability to unmask specific functional groups at will, without disturbing other sensitive parts of the molecule. This is the essence of an orthogonal protection strategy.[1] The Boc and methyl ester pairing is a classic example of this principle, rooted in their fundamentally different chemical stabilities.
-
The tert-Butoxycarbonyl (Boc) Group: As a carbamate, the Boc group is highly sensitive to acidic conditions.[][3][4] Its steric bulk and the stability of the resulting tert-butyl cation make it readily cleavable with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6][7] Conversely, it is exceptionally stable under basic and nucleophilic conditions, making it an ideal partner for base-labile protecting groups.[8][9][10]
-
The Methyl Ester Group: Esters are susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis, or saponification, is far more efficient and essentially irreversible.[11][12] This process, typically using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), proceeds rapidly under mild conditions.[12] The methyl ester is generally stable to the anhydrous acidic conditions used for Boc removal, establishing the orthogonal relationship.
This differential lability allows a chemist to choose which functional group—the amine or the carboxylic acid—to deprotect selectively, as illustrated below.
Caption: Orthogonal deprotection workflow for Boc and methyl ester groups.
Mechanistic Insights: The "Why" Behind the Selectivity
Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting unexpected outcomes.
Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a three-step process initiated by protonation.[3][13]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA). This makes the carbonyl carbon more electrophilic and weakens the carbonate structure.[3]
-
C-O Bond Cleavage: The bond between the tert-butyl group and the oxygen atom breaks, releasing a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5][13]
-
Decarboxylation: The carbamic acid rapidly decomposes, losing carbon dioxide (CO₂) to yield the free amine as its corresponding salt (e.g., ammonium trifluoroacetate).[6][13]
The liberation of the reactive tert-butyl cation can lead to unwanted side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine).[5][14] To prevent this, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the cation.[][5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Base-Catalyzed Methyl Ester Hydrolysis (Saponification)
Saponification is a classic example of nucleophilic acyl substitution.[12]
-
Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[12]
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This expels the methoxide ion (⁻OCH₃) as the leaving group, generating a carboxylic acid.[12]
-
Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is highly favorable and produces a carboxylate salt and methanol.[11][12]
This final deprotonation step renders the overall reaction irreversible under basic conditions, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the methoxide.[11][12][15]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Data Summary: Deprotection Conditions at a Glance
The choice of reagents and conditions is critical for a successful and selective deprotection. The following table summarizes common protocols.
| Feature | Boc Deprotection (Acidic) | Methyl Ester Deprotection (Basic) |
| Primary Reagent | Trifluoroacetic Acid (TFA)[5][6][16] | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[12] |
| Typical Concentration | 20-50% TFA in a solvent[] | 1-2 M aqueous solution |
| Common Solvents | Dichloromethane (DCM)[][5], 1,4-Dioxane | Tetrahydrofuran (THF)/Water, Methanol/Water[12] |
| Temperature | 0 °C to Room Temperature | Room Temperature to mild heating (e.g., 40 °C) |
| Reaction Time | 30 minutes to 2 hours[14] | 1 to 4 hours |
| Key Byproducts | tert-butyl cation, CO₂[13] | Methanol |
| Group Stability | Methyl ester is generally stable. | Boc group is highly stable.[8][9][10] |
Experimental Protocols
The following are generalized, step-by-step protocols for the selective deprotection of a hypothetical substrate containing both a Boc-protected amine and a methyl ester.
Protocol 1: Selective Boc Deprotection
Objective: To cleave the Boc group while leaving the methyl ester intact.
Materials:
-
Boc- and methyl ester-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anisole (scavenger, optional but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. If using a scavenger, add anisole (1-2 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (10-20 eq, typically as a 25-50% solution in DCM) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]
-
Work-up (Quenching): Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.[14]
-
Work-up (Neutralization): For isolation of the free amine (not the TFA salt), carefully re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Wash subsequently with water and brine.
-
Work-up (Drying & Isolation): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. For isolation as the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue, filter the resulting solid, and dry under vacuum.[14]
-
Purification: Purify the crude product as necessary, typically via silica gel column chromatography or recrystallization.
Protocol 2: Selective Methyl Ester Saponification
Objective: To hydrolyze the methyl ester while leaving the Boc group intact.
Materials:
-
Boc- and methyl ester-protected substrate
-
Tetrahydrofuran (THF) or Methanol
-
1 M aqueous Lithium Hydroxide (LiOH) solution
-
1 M aqueous Hydrochloric Acid (HCl) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the protected substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Base Addition: Add the 1 M aqueous LiOH solution (1.5-3.0 eq) to the flask.
-
Reaction Monitoring: Stir the reaction at room temperature for 1 to 4 hours. Monitor the disappearance of the starting material by TLC or LC-MS. Mild heating (e.g., 40 °C) can be applied to accelerate slow reactions.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture in an ice bath.
-
Work-up (Acidification): Slowly and carefully acidify the reaction mixture to pH ~3 by adding 1 M HCl.[12] Monitor the pH with litmus paper or a pH meter. The product will precipitate out of solution in some cases.
-
Work-up (Extraction): Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Work-up (Washing & Drying): Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by silica gel column chromatography or recrystallization as needed.
Conclusion
The orthogonal relationship between the acid-labile Boc group and the base-labile methyl ester group provides a robust and versatile strategy for synthetic chemists. By understanding the distinct mechanisms of cleavage and applying the appropriate reaction conditions, researchers can selectively unmask either an amine or a carboxylic acid, enabling the precise and efficient construction of complex molecular architectures.
References
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Available at: [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Source Not Available].
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
BOC Protection and Deprotection. (2021). J&K Scientific LLC. Available at: [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. Available at: [Link]
- Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
-
Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). MDPI. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Available at: [Link]
-
Dual protection of amino functions involving Boc. (2013). RSC Advances. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Available at: [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. Available at: [Link]
- Production of fatty acid methyl esters and soap therefrom. Google Patents.
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Enzymatic Saponification of Esters Containing β-Leaving Groups. Organic Syntheses. Available at: [Link]
- THE PRODUCTION OF METHYL ESTERS FROM VEGETABLE OIWFATTY ACID MIXTURES. [Source Not Available].
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. mcours.net [mcours.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Fidelity Fragment Condensation Targeting C-Terminal Histidine
This Application Note is designed for advanced peptide chemists and drug development professionals. It details the strategic use of Boc-His(Trt)-OMe in fragment condensation, specifically addressing the critical challenge of C-terminal histidine racemization.
Molecule: Boc-His(Trt)-OMe (N-alpha-t-Butoxycarbonyl-N-tau-trityl-L-histidine methyl ester) Application: Convergent Peptide Synthesis / Fragment Condensation Key Advantage: Suppression of racemization during C-terminal activation.
Abstract & Strategic Rationale
In convergent peptide synthesis, fragment condensation is often bottlenecked by the risk of racemization at the C-terminal residue of the activated fragment. Histidine is the most problematic residue due to its imidazole side chain, which facilitates proton abstraction from the
Boc-His(Trt)-OMe serves as a specialized "anchor" building block. While the tert-butyloxycarbonyl (Boc) group provides standard N-terminal protection, the bulky Trityl (Trt) group on the
This protocol details the conversion of the methyl ester precursor into a free acid fragment and its subsequent coupling, ensuring high optical purity (>98% L-isomer) in the final ligation step.
Chemical Logic: The "Trityl Shield" Mechanism
To understand the protocol, one must understand the failure mode it prevents.
The Racemization Threat
When a C-terminal Histidine is activated (e.g., by HATU/DIPEA), the unprotected
The Trityl Solution
The Trityl group protects the
-
Steric Blockade: It prevents the imidazole nitrogen from approaching the
proton. -
Electronic Deactivation: It reduces the basicity of the ring system, suppressing azlactone formation.
Critical Constraint: The Trityl group is acid-labile.[3][2][4][5][6] In a Boc chemistry strategy, the final global deprotection (TFA) will remove both the Boc and Trityl groups simultaneously. Therefore, this building block is best utilized as the C-terminal residue of a fragment that will be coupled immediately prior to global deprotection.
Experimental Protocols
Phase A: Fragment Preparation (Saponification)
Objective: Convert Boc-His(Trt)-OMe to the reactive acid Boc-His(Trt)-OH without inducing racemization.
Reagents:
-
Boc-His(Trt)-OMe (1.0 eq)
-
Lithium Hydroxide (LiOH·H2O) (1.5 eq)
-
Solvent: THF / Water (3:1 v/v)
-
Citric Acid (5% aq. solution)
Protocol:
-
Dissolution: Dissolve Boc-His(Trt)-OMe in THF (approx. 10 mL per gram). Cool the solution to 0°C in an ice bath.
-
Hydrolysis: Dropwise add the LiOH solution (dissolved in minimal water).
-
Note: Avoid NaOH or KOH; LiOH is milder and less prone to causing hydantoin formation or racemization.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. Reaction is typically complete in 1–2 hours.
-
Work-up (Critical):
-
Evaporate THF under reduced pressure (keep bath <30°C).
-
Dilute the aqueous residue with water.
-
Acidification: Carefully acidify to pH 3–4 using 5% Citric Acid at 0°C.
-
Warning: Do NOT use HCl. Strong mineral acids can prematurely cleave the Trityl group.
-
-
Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Result: Boc-His(Trt)-OH (White foam/solid). Store at -20°C.
Phase B: Fragment Condensation
Objective: Couple Fragment A (C-term His) to Fragment B (N-term Amine).
Reagents:
-
Fragment A: Boc-Xaa-...-His(Trt)-OH (1.0 eq)
-
Fragment B: H2N-Peptide-Resin or H2N-Peptide-Ester (1.0 eq)
-
Coupling Reagent: HATU (1.0 eq) or PyBOP (1.0 eq)
-
Additive: HOAt (1.0 eq) - Essential for His couplings
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) (2.0–3.0 eq)
Why Collidine? unlike DIPEA, Collidine is a weaker base (non-nucleophilic) that is sufficient to activate the uronium salt but insufficient to abstract the
Protocol:
-
Pre-Activation: Dissolve Fragment A, HATU, and HOAt in DMF.
-
Base Addition: Add Collidine. Stir for exactly 30 seconds to activate.
-
Caution: Do not pre-activate for >2 minutes. Prolonged activation of His leads to racemization even with Trt protection.
-
-
Coupling: Immediately add the activated mixture to Fragment B (solid phase or solution).
-
Incubation: Agitate at RT for 2–4 hours.
-
Monitoring: Check completion via Kaiser test (if solid phase) or HPLC/MS (if solution).
Visualization & Workflows
Workflow Diagram: Fragment Assembly
The following diagram illustrates the critical path from the methyl ester building block to the final coupled peptide.
Figure 1: Step-by-step conversion and utilization of Boc-His(Trt)-OMe in fragment condensation.
Mechanism of Action: Racemization Suppression
This diagram details the specific chemical interactions prevented by the Trityl group.[1]
Figure 2: Mechanistic comparison of unprotected vs. Trityl-protected Histidine activation.
QC & Troubleshooting Guide
Quantitative Data Summary
| Parameter | Standard His(Bzl) | Boc-His(Trt) Strategy |
| Racemization (D-His %) | 5.0% – 15.0% | < 1.5% |
| Coupling Efficiency | Moderate | High (Solubility enhanced by Trt) |
| Deprotection Condition | HF (anhydrous) | TFA (95%) |
| Solubility in DMF | Good | Excellent (Lipophilic Trt aids solubility) |
Troubleshooting
-
Issue: Low Yield after Saponification.
-
Cause: Hydrolysis time too short or pH incorrect during workup.
-
Fix: Ensure pH reaches 3-4. If pH < 2, Trt may cleave. Use Citric Acid, never HCl.
-
-
Issue: Epimerization detected (>2% D-His).
-
Cause: Pre-activation time > 2 mins or use of DIPEA.
-
Fix: Switch base to Collidine (TMP). Add HOAt. Ensure temperature is 20°C or lower during coupling.
-
-
Issue: Trityl group loss during synthesis.
-
Cause: Exposure to acidic conditions (e.g., 1% TFA in DCM) or HOBt (weakly acidic) for prolonged periods.
-
Fix: Trityl is stable to base. Ensure all intermediate washes are neutral/basic.
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Trityl stability and orthogonality).
-
Mergler, M., et al. (2001). The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. (Discusses side reactions and Trityl benefits).
-
Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Review of HATU/HOAt vs. racemization).
-
Sigma-Aldrich Technical Bulletin. Cleavage and Deprotection Protocols for Solid Phase Peptide Synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-His(Trt)-OMe Coupling Reactions
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with solution-phase peptide synthesis (SPS) involving Histidine. Specifically, coupling Boc-His(Trt)-OH to a C-terminal methyl ester (H-Xaa-OMe), or the direct esterification to synthesize Boc-His(Trt)-OMe, presents a unique intersection of steric hindrance and stereochemical instability.
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind low yields, establish self-validating experimental protocols, and provide data-driven solutions to optimize your coupling efficiency.
Mechanistic Insight: The Causality of Low Yields
When coupling Boc-His(Trt)-OH to an amino acid methyl ester, low yields are rarely due to a simple failure of the amide bond to form. Instead, the yield is cannibalized by competing side reactions.
The trityl (Trt) protecting group is incredibly bulky. While it successfully shields the imidazole
Because the desired forward reaction is slow, the activated ester lingers in solution. This prolonged lifespan allows the basic environment (often caused by excess DIPEA) to abstract the
Fig 1: Oxazolone-mediated racemization pathway reducing pure target yields.
Diagnostic FAQs
Q1: I am using a standard HBTU/DIPEA coupling system, but my yield of the pure Boc-His(Trt)-Xaa-OMe dipeptide is under 65%. Why? A: HBTU with DIPEA is highly basic and relatively slow for sterically hindered amino acids. The bulky DIPEA acts as a catalyst for oxazolone formation before the bulky H-Xaa-OMe can attack the activated ester. You are likely losing 10-20% of your yield to the D-His epimer, and another 10% to incomplete conversion. Solution: Switch to a more reactive uronium salt like HATU combined with HOAt, and replace DIPEA with a weaker, less nucleophilic base like 2,4,6-trimethylpyridine (TMP or sym-collidine) .
Q2: My LC-MS shows complete consumption of Boc-His(Trt)-OH, but the yield of my coupled product is low, and I see a mass corresponding to the unreacted amine. What happened? A: This is a classic symptom of "guanidinylation." If you pre-activate Boc-His(Trt)-OH with an excess of uronium reagents (like HATU or HBTU) for too long, the coupling reagent can directly react with your H-Xaa-OMe amine, forming a dead-end guanidino byproduct. Solution: Never pre-activate for more than 2-3 minutes, and always ensure the carboxyl component is in slight excess relative to the coupling reagent.
Q3: I am trying to synthesize Boc-His(Trt)-OMe via direct esterification of Boc-His(Trt)-OH with methanol. The yield is terrible. How can I fix this? A: Direct esterification of a bulky, protected Histidine using standard Fischer esterification (acid/MeOH) will cleave the acid-labile Trt and Boc groups. If you use DCC/DMAP and Methanol, the DMAP can trigger massive racemization. Solution: The most efficient, racemization-free method for synthesizing methyl esters of sensitive amino acids is using Trimethylsilyldiazomethane (TMS-diazomethane) in a mixture of DCM and Methanol at 0°C.
Quantitative Data: Coupling System Optimization
To maximize yield, you must balance activation speed against the risk of epimerization. The table below summarizes the expected performance of various coupling systems for Boc-His(Trt)-OH solution-phase couplings based on empirical pharmaceutical manufacturing data .
| Coupling System | Base Additive | Temp | Expected Yield (%) | D-His Epimer (%) | Mechanistic Verdict |
| HBTU / HOBt | DIPEA (2.0 eq) | 25°C | 65 - 75 | 5.0 - 8.0 | High racemization risk; basicity drives oxazolone formation. |
| DIC / HOBt | None | 25°C | 70 - 80 | 3.0 - 5.0 | Slow kinetics due to sterics; moderate yield loss. |
| HATU / HOAt | TMP (2.0 eq) | 0°C to 25°C | > 90 | < 1.0 | Optimal: HOAt accelerates aminolysis; TMP prevents |
| DIC / Oxyma | None | 0°C to 25°C | 85 - 95 | < 1.5 | Excellent: Neutral conditions suppress racemization; high reactivity. |
Troubleshooting Workflow
Fig 2: Diagnostic workflow for troubleshooting Boc-His(Trt) coupling failures.
Self-Validating Experimental Protocol
This protocol utilizes the HATU/HOAt/TMP system to couple Boc-His(Trt)-OH to H-Xaa-OMe (HCl salt) in solution phase. It is designed as a self-validating system: step-by-step analytical checks ensure that if a failure occurs, the exact point of failure is immediately known.
Materials Required:
-
Carboxyl Component: Boc-His(Trt)-OH (1.2 equivalents)
-
Amine Component: H-Xaa-OMe · HCl (1.0 equivalent)
-
Coupling Reagents: HATU (1.15 equivalents), HOAt (1.2 equivalents)
-
Base: 2,4,6-Trimethylpyridine (TMP / sym-collidine) (3.0 equivalents)
-
Solvent: Anhydrous DMF / DCM (1:1 ratio)
Step-by-Step Methodology:
Step 1: Amine Free-Basing & Validation
-
Dissolve H-Xaa-OMe · HCl (1.0 eq) in anhydrous DCM.
-
Add TMP (1.0 eq) to neutralize the HCl salt.
-
Validation Check: Spot the solution on a TLC plate and stain with Ninhydrin. Heat the plate. A deep purple spot confirms the presence of the fully liberated, reactive primary amine. If the spot is faint, the amine is still protonated; add an additional 0.1 eq of TMP.
Step 2: Pre-Activation of Boc-His(Trt)-OH (Time-Critical)
-
In a separate, dry round-bottom flask, dissolve Boc-His(Trt)-OH (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF.
-
Cool the flask to 0°C using an ice bath. Causality: Lowering the temperature exponentially decreases the rate of oxazolone formation while only marginally slowing the desired activation.
-
Add HATU (1.15 eq) followed immediately by TMP (2.0 eq).
-
Stir at 0°C for exactly 2 minutes . Do not exceed this time to prevent guanidinylation side reactions.
Step 3: The Coupling Reaction
-
Transfer the free-based amine solution (from Step 1) dropwise into the activated ester solution (from Step 2) over 5 minutes while maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Validation Check: Take a 5 µL aliquot, dilute in methanol, and run a rapid LC-MS. You should observe the depletion of the Boc-His(Trt)-OH mass and the emergence of the target dipeptide mass.
Step 4: Workup & Purification
-
Quench the reaction by adding a small amount of water (1 mL per 10 mL of solvent).
-
Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with:
-
5% Citric acid (aqueous) - Removes excess TMP and unreacted amine.
-
Saturated
(aqueous) - Removes HOAt and unreacted Boc-His(Trt)-OH. -
Brine - Removes residual water from the organic layer.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The resulting crude product will exhibit high stereopurity (>99% L-enantiomer) and high yield.
References
-
MDPI - Molecules. (2023). Epimerisation in Peptide Synthesis. Vol 28(24). Available at: [Link]
Minimizing diketopiperazine formation with histidine methyl esters
Technical Support Center: Peptide Synthesis Division Topic: Minimizing Diketopiperazine (DKP) Formation with Histidine Methyl Esters Ticket ID: DKP-HIS-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Self-Destruct" Mechanism
Welcome to the Peptide Synthesis Support Hub. You are likely here because your coupling involving H-His-OMe (Histidine methyl ester) resulted in low yields, insoluble byproducts, or a mass spectrum showing a loss of 32 Da (methanol).
The Core Issue: Histidine methyl esters are uniquely prone to "suicidal" cyclization. Unlike other amino acids where DKP formation is purely a function of conformation (cis/trans), Histidine possesses an internal catalyst. The imidazole side chain acts as a general base, abstracting a proton from the N-terminal amine and positioning it for a rapid nucleophilic attack on the C-terminal methyl ester.
This guide provides the protocols to arrest this mechanism.
Part 1: The Mechanism (Visualizing the Enemy)
To defeat DKP formation, you must understand the specific catalytic pathway of Histidine.
Figure 1: Imidazole-Catalyzed Cyclization Pathway This diagram illustrates how the imidazole side chain lowers the energy barrier for cyclization, making H-His-OMe unstable as a free base.
Part 2: Critical Troubleshooting Protocols
Do not treat H-His-OMe like a standard amino acid ester. It requires a "Just-In-Time" activation strategy.
Protocol A: The "In Situ" Neutralization Workflow (Solution Phase)
Use this protocol for coupling H-His-OMe to an activated carboxylic acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH).
The Golden Rule: Never isolate H-His-OMe as a free base. Keep it as the HCl salt until the exact moment of coupling.
| Step | Action | Technical Rationale |
| 1 | Dissolve Acid Component | Dissolve your carboxylic acid (e.g., Boc-Phe-OH) in DMF or DCM. |
| 2 | Pre-Activation | Add your coupling reagent (e.g., EDC/HOBt or HATU) and limited base (if using HATU). Allow activation for 2-5 minutes. |
| 3 | Cold Trap | Cool the reaction mixture to 0°C . |
| 4 | Salt Addition | Add solid H-His-OMe·2HCl directly to the cooled mixture. |
| 5 | Controlled Neutralization | Add the exact stoichiometric amount of base (e.g., DIPEA) required to neutralize the HCl salt dropwise. |
| 6 | The Race | The coupling reaction now competes with DKP formation. Because the acid is already activated, intermolecular coupling is kinetically favored over intramolecular cyclization. |
Protocol B: Protecting Group Strategy
If Protocol A fails, you must increase steric hindrance on the imidazole ring.
-
Standard: Fmoc-His(Trt)-OMe . The Trityl (Trt) group is bulky.[1][2] It physically blocks the imidazole nitrogen, preventing it from effectively acting as a base to catalyze the cyclization [1].
-
Avoid: Fmoc-His(Boc)-OMe for high-risk sequences. The Boc group on the imidazole is electron-withdrawing (good for reducing nucleophilicity) but is less sterically hindering than Trityl and can be unstable to nucleophiles.
Part 3: Diagnostic Data & Risk Assessment
Use this table to assess the risk level of your current setup.
Table 1: DKP Formation Risk Matrix
| Factor | High Risk (Avoid) | Low Risk (Recommended) |
| State of His-OMe | Free Base (Oil/Solid) | Hydrochloride Salt (Crystalline) |
| Solvent | Methanol, Ethanol (Promotes solvolysis) | DCM (Non-polar), DMF (Acceptable) |
| Temperature | Room Temp or >25°C | 0°C to 4°C during neutralization |
| Base | Triethylamine (TEA) - Too nucleophilic | DIPEA or Collidine (Sterically hindered) |
| Side Chain Protection | Unprotected (H) or Tosyl (Tos) | Trityl (Trt) or Bum |
Part 4: Troubleshooting FAQ (Symptom -> Solution)
Q1: My reaction mixture turned cloudy immediately after adding the base. What happened? A: You likely formed the DKP. Histidine-based diketopiperazines are often highly crystalline and insoluble in organic solvents like DCM or EtOAc.
-
Fix: Filter the solid and analyze by NMR/MS. If it's DKP, discard and restart using Protocol A (keep it cold, activate acid first).
Q2: I see a mass of [M-32] in my LCMS. A: This confirms DKP formation. The "32" corresponds to the loss of Methanol (CH₃OH) during the cyclization of the methyl ester.
-
Fix: Switch solvent to DCM if solubility permits. Polar solvents like DMF stabilize the charged transition state of the cyclization [2].
Q3: Can I store H-His-OMe as a free base if I keep it in the freezer? A: Absolutely not. Even at -20°C, the autocatalytic nature of the imidazole allows DKP formation to proceed, albeit slowly. Always store as the dihydrochloride salt (H-His-OMe·2HCl).[2][3]
Q4: Does this apply to Solid Phase Peptide Synthesis (SPPS)? A: Yes, but differently. In SPPS, DKP formation cleaves the peptide off the resin (usually at the dipeptide stage).[4][5]
-
Fix for SPPS: Use 2-Chlorotrityl Chloride resin .[1][2] The extreme steric bulk of this resin prevents the N-terminus from attacking the ester linkage [3].[1]
Part 5: Decision Tree for Synthesis Strategy
Figure 2: Workflow Decision Logic
References
-
Barlos, K., et al. (1991). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden."[1][2] Tetrahedron Letters, 30(30), 3943-3946.
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.
-
Giralt, E., et al. (1981).[1] "Diketopiperazine formation in acetamido- and nitrobenzamido-bridged polymeric supports." Tetrahedron, 37, 2007.
-
Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science, 9, 9–35.
Sources
Technical Support Center: Optimizing Solubility of Boc-His(Trt)-OMe
Molecule Profile & Physicochemical Logic[1][2]
To master the solubility of Boc-His(Trt)-OMe , one must first understand the competing forces within the molecule.[1] It is not merely an amino acid; it is a "hydrophobic sandwich."[1]
-
N-Terminus (Boc): The tert-butyloxycarbonyl group is lipophilic and acid-labile.[1]
-
Side Chain (Trt): The Trityl (triphenylmethyl) group is the dominant solubility driver. It is massive, sterically bulky, and intensely hydrophobic (aromatic stacking).
-
C-Terminus (OMe): The methyl ester removes the zwitterionic character of the free acid, further reducing solubility in aqueous or highly polar media and increasing solubility in organic solvents.
The Challenge: While the core histidine imidazole is polar, the Trityl and Boc shielding renders the molecule highly lipophilic. The primary failure mode in DMF is not "insolubility" in the traditional sense, but hydrophobic aggregation or gelation due to π-π stacking of the trityl groups [1][2].
Physical Data Summary
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~497.6 g/mol | Moderate size, but high effective volume due to Trt.[1] |
| Hydrophobicity | High (LogP > 5 est.)[1] | Insoluble in water.[1] Requires organic solvents.[1][2][3] |
| Preferred Solvents | DCM, CHCl₃, DMF, NMP | DCM often dissolves it faster than DMF due to lipophilicity. |
| Storage | -20°C, Desiccated | Hygroscopic. Water is the enemy of solubility here. |
The Solubility Matrix: DMF vs. DCM
The choice between DMF (Dimethylformamide) and DCM (Dichloromethane) depends on your downstream application (e.g., coupling reaction vs. recrystallization).
Solvent A: Dichloromethane (DCM)[1][5][6]
-
Mechanism: DCM interacts favorably with the lipophilic Trityl and Boc groups via London dispersion forces.
-
Performance: Excellent. usually yields a clear solution rapidly at high concentrations (0.1 M – 0.5 M).[1]
-
Risk: Volatility.[1] Concentration changes rapidly due to evaporation.[1]
-
Best For: Initial dissolution, transfers, and reactions requiring non-polar environments.
Solvent B: Dimethylformamide (DMF)[1][3][6][7]
-
Mechanism: Polar aprotic solvent.[1] Disrupts hydrogen bonding but struggles to solvate large hydrophobic patches (Trityl) if water is present.[1]
-
Performance: Good, but prone to "structuring" or gelation at high concentrations.
-
Risk: Hygroscopicity.[1] DMF absorbs atmospheric water, which acts as an anti-solvent for the Trityl group, causing immediate cloudiness [3].
-
Best For: Peptide coupling reactions (SPPS), heating (if necessary).[1]
Troubleshooting Wizard (Q&A)
Scenario A: "My solution in DMF is cloudy/milky immediately after mixing."
Diagnosis: Water Contamination. The Trityl group is extremely intolerant of water. Even 0.5% water content in "dry" DMF can cause the hydrophobic Boc-His(Trt)-OMe to precipitate or form a micro-emulsion.[1]
-
Fix:
-
Dry your DMF over activated 4Å molecular sieves for 24 hours.
-
Ensure the Boc-His(Trt)-OMe powder was warmed to room temperature before opening the bottle (preventing condensation).
-
Rescue: Add a small amount of DCM (10-20% v/v) to the DMF mixture. The DCM helps solvate the hydrophobic Trityl shell, clarifying the solution.
-
Scenario B: "The solution formed a viscous gel or 'jelly'."
Diagnosis: Hydrophobic Aggregation / Stacking. At high concentrations (>0.2 M), the Trityl groups stack (π-π interactions), and the protected amides hydrogen bond, creating a supramolecular network [4].
-
Fix:
-
Sonication: Apply ultrasonic energy (bath sonicator) for 5–10 minutes. This mechanically disrupts the non-covalent network.
-
Chaotropic Salts: If compatible with your reaction, add LiCl (Lithium Chloride) to a final concentration of 0.4 M. LiCl disrupts hydrogen bonding networks in DMF.
-
Co-solvent: Switch to NMP (N-Methyl-2-pyrrolidone).[1] NMP often has better solvating power for high-Trityl content sequences than DMF [5].[1]
-
Scenario C: "I need to heat it to dissolve. Is that safe?"
Diagnosis: Thermal Instability Risk.
-
Answer: Proceed with Caution.
-
Safe Zone: Heating to 30–40°C is generally safe and effective for dissolution.[1]
-
Danger Zone: Avoid heating >50°C in DMF for prolonged periods.[1] DMF decomposes to dimethylamine over time, which can prematurely remove Fmoc groups (if present in a larger scheme) or cause racemization of the Histidine (even with Trt protection) [6].
-
Protocol: Use a water bath, not a hot plate, to ensure even heat distribution.
-
Validated Experimental Protocols
Protocol 1: Standard Dissolution (The "Dry" Method)
Use this for standard peptide coupling preparation.
-
Equilibration: Allow the vial of Boc-His(Trt)-OMe to reach room temperature (20–25°C) inside a desiccator.
-
Weighing: Weigh the required mass into a dry glass vial.
-
Solvent Addition (Stepwise):
-
Verification: Hold the vial up to a light source. The solution should be crystal clear. If "shimmering" (schlieren lines) persists, vortex again.[1]
Protocol 2: The "Rescue" Method (For Stubborn Aggregates)
Use this if the standard method results in a gel or precipitate.
-
Additive: Add 10% (v/v) TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) to the suspension.
-
Why? These fluorinated alcohols are potent disruptors of peptide secondary structure and hydrophobic aggregates.[1]
-
-
Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature.
-
Observation: If the solution clears, proceed. If not, filter through a 0.45 µm PTFE filter (do not use Nylon, which binds proteins/peptides) to remove insoluble particulates (likely salts or impurities).
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for dissolving Boc-His(Trt)-OMe.
Caption: Decision tree for optimizing solubility. Green paths indicate optimal workflows; red nodes indicate failure modes requiring intervention.[1]
References
-
Biotage. What do you do when your peptide synthesis fails? (Troubleshooting Aggregation). [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. [Link][1]
Sources
Improving enantiomeric purity of N-Boc-1-trityl-L-histidine methyl ester
Topic: Improving Enantiomeric Purity & Troubleshooting Racemization Product Code: Boc-His(Trt)-OMe Version: 2.1 (Current)[1]
Diagnostic & Analytical Triage
Before attempting purification, you must quantify the extent of the problem. Optical rotation is often insufficient for detecting low-level racemization (<5% D-isomer).[1]
Q: How do I definitively confirm the enantiomeric purity of my sample?
A: Chiral HPLC is the gold standard.[2] Specific rotation (
Recommended Chiral HPLC Method
-
Column: Chiralpak IA, IC, or Phenomenex Lux Amylose-1 (Polysaccharide-based columns are superior for protected amino acids).[1]
-
Mobile Phase: Hexane : Isopropanol (85:15 to 90:10).[1]
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Trityl absorbs strongly here).[1]
-
Temperature: 25°C (Lower temperatures improve resolution of enantiomers).[1]
Note on Acid Sensitivity: Do NOT add TFA (>0.1%) to the mobile phase. The
Root Cause Analysis: Why did Racemization Occur?
Q: I used L-Histidine starting material. Why is my product racemized?
A: Histidine is uniquely prone to racemization via base-catalyzed enolization , even when the imidazole is protected.
The Mechanism:
The imidazole ring (even with Trityl protection) acts as an electron sink. Under basic conditions (e.g., using TEA or excess DIEA during neutralization or coupling), the
Figure 1: Mechanism of Base-Catalyzed Racemization in Histidine Derivatives.
Synthesis Optimization (Prevention)
Q: How do I synthesize the methyl ester without causing racemization?
A: Avoid "Acid Chloride" methods. Use carbodiimide coupling with racemization suppressors.[1]
Optimized Protocol: Methyl Esterification from Boc-His(Trt)-OH
-
Solvent: Dissolve Boc-His(Trt)-OH (1.0 eq) in anhydrous DCM/MeOH (4:1 ratio).
-
Coupling Agent: Add EDCI.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.
-
Why HOBt? It forms an active ester that reacts faster with methanol than the rate of racemization.
-
-
Base: Add DMAP (0.1 eq) as a catalyst.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Workup: Wash with sat.
(removes unreacted acid) and Brine.[1] Dry over .[1]
Purification & Remediation (The Cure)
Q: My crude product has 85% ee. Can I purify it to >99%?
A: Yes. You have two primary options: Recrystallization (preferred for scalability) or Column Chromatography .[1]
Method A: Recrystallization Screening
Boc-His(Trt)-OMe is hydrophobic.[1] The D-isomer often disrupts the crystal lattice of the L-isomer, making them separable.
| Solvent System | Ratio (v/v) | Procedure | Success Probability |
| EtOAc / Hexanes | 1:3 to 1:5 | Dissolve in min.[1] hot EtOAc; add Hexane until turbid. Cool slowly to 4°C. | High (Standard) |
| DCM / Ether | 1:4 | Dissolve in DCM; layer Ether on top.[1] Allow diffusion at 4°C. | Medium |
| MeOH / Water | N/A | NOT RECOMMENDED .[1] Trityl group is acid-labile; traces of acid in water can cause degradation.[1] | Low / Risky |
Method B: Flash Column Chromatography
If crystallization fails (product is oily), use silica gel chromatography.[1]
-
Stationary Phase: Silica Gel (60 Å).[1]
-
Eluent: Gradient of 0%
5% Methanol in Dichloromethane (DCM) . -
Tip: Pre-buffer the silica with 1% Triethylamine in Hexane to prevent acid-catalyzed Trityl cleavage on the silica surface, then flush with your starting eluent.
Troubleshooting Decision Tree
Figure 2: Troubleshooting workflow for purity issues.
Stability & Storage
-
Temperature: Store at -20°C.
-
Moisture: Strictly anhydrous.[1] Hydrolysis of the ester yields the acid, which is more prone to autocatalytic degradation.
-
Trityl Stability: The Trityl group turns yellow/orange upon detachment (formation of Trityl cation). If your white powder turns yellow, significant degradation has occurred.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
-
Jones, J. H., et al. (1982).[1] "The protection of the histidine side chain."[2][3][5][6][8][9][10] Journal of the Chemical Society, Perkin Transactions 1. (Detailed discussion on Trityl vs. racemization). Link
-
Sigma-Aldrich. "Boc-His(Trt)-OH Product Specification & Handling."[1] (Reference for solubility and stability profiles). Link
-
Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.[1] (Mechanisms of HOBt in preventing racemization). Link[1]
Sources
- 1. Boc-His(Trt)-OH = 98.0 TLC 32926-43-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Storage conditions to prevent degradation of Boc-His(Trt)-OMe
[1][2]
Product: Boc-His(Trt)-OMe (N-α-t-Butyloxycarbonyl-N-im-trityl-L-histidine methyl ester) CAS: 32926-43-5 (Generic Ref) Application: Peptide Synthesis, Medicinal Chemistry Intermediates[1][]
The Stability Profile: Why Degradation Happens
As a Senior Application Scientist, I often see researchers treat all protected amino acids the same. This is a mistake. Boc-His(Trt)-OMe possesses a unique "Three-Point Failure Mode" due to its specific protecting group architecture.[1][] Understanding these vulnerabilities is the first step to preventing them.
The Chemical Vulnerabilities
-
The Trityl (Trt) Group (Acid Sensitivity): The trityl group protecting the imidazole ring is extremely acid-labile.[1][][3] While it prevents racemization and side-reactions during synthesis, it is the "weakest link" during storage.[] Even trace acidic fumes (e.g., from an unsealed TFA bottle in the same fridge) can trigger detritylation.
-
The Methyl Ester (OMe) (Moisture/Base Sensitivity): The C-terminal methyl ester is susceptible to hydrolysis.[1][] If the powder absorbs atmospheric moisture, water molecules can slowly hydrolyze the ester back to the free acid (Boc-His(Trt)-OH), especially if the pH shifts slightly basic or if residual salts are present.[1][]
-
The Boc Group (Acid Sensitivity): While more robust than the Trityl group, the N-terminal Boc group is also acid-labile.[1][]
Degradation Pathways Diagram
The following diagram maps the environmental triggers to the specific chemical breakdown of the molecule.
Figure 1: Environmental triggers leading to specific degradation products of Boc-His(Trt)-OMe.[1][]
Standard Operating Procedure (SOP): Storage & Handling
To ensure integrity, you must create a barrier against moisture and acid.
Protocol: The "Thaw-Use-Store" Cycle
Strict adherence to Step 2 is the most critical factor in preventing degradation. [1][]
| Step | Action | Technical Rationale |
| 1. Arrival | Inspect appearance immediately. | Should be a white to off-white powder.[1][] Yellowing indicates oxidation or free imidazole exposure.[] |
| 2. Equilibration | CRITICAL: Allow the sealed bottle to warm to Room Temperature (RT) in a desiccator before opening (30–60 mins). | Opening a cold bottle condenses atmospheric moisture onto the powder. This water initiates hydrolysis and autocatalytic degradation. |
| 3.[] Aliquoting | In a glove box or dry hood, divide the bulk material into single-use aliquots. | Prevents repeated freeze-thaw cycles.[1][][4][5] Each cycle introduces moisture and mechanical stress to the crystal lattice. |
| 4. Sealing | Flush headspace with Argon (preferred) or Nitrogen.[1][] Seal with Parafilm.[] | Argon is heavier than air and blankets the powder better than Nitrogen, displacing oxygen and moisture. |
| 5. Storage | Store at -20°C (Long term: -80°C). Keep away from acidic reagents. | Low temperature slows kinetic degradation.[] Isolation prevents "cross-talk" from volatile acids like TFA or HCl.[] |
Visualization: The Safe Handling Workflow
Figure 2: The critical warming step prevents condensation, the #1 cause of peptide degradation.
Troubleshooting & FAQs
Q1: The powder has turned into a sticky gum or yellow solid. Can I still use it?
-
Diagnosis: This indicates significant hygroscopicity and hydrolysis .[] The "gum" texture is often due to the formation of the free acid (Boc-His(Trt)-OH) or the absorption of water, which disrupts the crystal lattice.[1][] Yellowing suggests oxidation of the imidazole ring.
-
Action: Discard. Purification is difficult because the impurities (free acid/detritylated species) often co-elute or interfere with coupling efficiency.[]
Q2: I smell a faint "mothball" odor when I open the vial.
-
Diagnosis: This is likely free Trityl species (triphenylmethanol or similar degradation products).[1][] It suggests the Trityl group has fallen off, likely due to acidic storage conditions.
-
Action: Run a TLC or HPLC. If the main peak is intact, you might be able to recrystallize, but for GMP or sensitive steps, replace the batch.
Q3: Can I store this in solution (e.g., DMF or DMSO)?
-
Answer: No.
-
Reasoning: In solution, the rate of racemization (epimerization) increases significantly, especially in polar aprotic solvents like DMF/DMSO. Furthermore, slow hydrolysis of the methyl ester will occur over days/weeks. Always store as a lyophilized powder.[]
Q4: Why does my yield drop when using an old batch?
-
Mechanism: If the Trityl group has partially detached, the now-exposed Imidazole nitrogen becomes a nucleophile.[] During activation (e.g., with HATU/DIC), this nitrogen can attack the activated carboxyl group, forming unreactive side-products or causing racemization.[]
Quality Control & Validation
Before committing valuable resin or downstream reagents, validate the integrity of Boc-His(Trt)-OMe.[1][]
Quick Verification Protocols
| Method | Specification Target | Procedure Notes |
| TLC | Single Spot ( | Solvent: CHCl₃/MeOH (9:1). Impurities (free His, detritylated) will stay near the baseline. |
| HPLC | Purity > 98% | Column: C18.[] Gradient: Water/Acetonitrile (0.1% TFA).[][6] Note: The Trityl group is hydrophobic; the product elutes late. |
| NMR | 1H NMR Confirmation | Check for the characteristic Trityl aromatic protons (7.0–7.4 ppm, multiplet, 15H) and the Methyl Ester singlet (~3.6 ppm, 3H). |
References
Validation & Comparative
HPLC Method Development and Comparative Analysis for the Purity Determination of Boc-His(Trt)-OMe
Boc-His(Trt)-OMe (N-α-tert-butyloxycarbonyl-N-im-trityl-L-histidine methyl ester) is a critical, orthogonally protected amino acid building block used extensively in solid-phase and solution-phase peptide synthesis. Accurately determining the purity of this compound via High-Performance Liquid Chromatography (HPLC) is essential, as impurities can lead to deletion sequences or side reactions during peptide chain elongation[1].
However, analyzing this specific molecule presents a unique chromatographic challenge due to its dual chemical lability. This guide provides an objective comparison of HPLC methodologies, detailing the mechanistic causality behind method selection and providing a self-validating protocol for accurate purity quantification.
Mechanistic Causality: The "Dual-Lability" Challenge
As an Application Scientist, developing a robust method requires looking beyond standard generic protocols and understanding the intrinsic reactivity of the analyte. Boc-His(Trt)-OMe possesses three distinct protecting groups, each with specific vulnerabilities:
-
The Trityl (Trt) Group: Protecting the imidazole nitrogen of histidine, the trityl group is hyper-acid labile. It is well documented that trityl-type protecting groups undergo rapid cleavage under mild acidic conditions[2].
-
The Boc Group: Protecting the α-amino group, Boc is also acid-labile, though slightly more stable than Trt.
-
The Methyl Ester (OMe): Protecting the C-terminus, the ester linkage is highly susceptible to base-catalyzed hydrolysis (saponification).
The Failure of Standard Peptide Methods
Standard peptide HPLC methods almost universally default to 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) as a mobile phase modifier to suppress silanol ionization and improve peak shape. However, subjecting Boc-His(Trt)-OMe to 0.1% TFA induces severe on-column detritylation[3]. The acid cleaves the trityl group during the chromatographic run, generating triphenylmethanol and Boc-His-OMe as artifactual degradation peaks. This leads to a false underestimation of the API's true purity.
Conversely, attempting to avoid acid degradation by using a high-pH mobile phase (e.g., 0.1% Ammonium Hydroxide, pH > 8.0) triggers the saponification of the C-terminal methyl ester, yielding Boc-His(Trt)-OH as an artifact.
The Solution: The analytical method must operate in a strictly controlled "Goldilocks" pH zone. A buffered mobile phase of 10 mM Ammonium Acetate adjusted to pH 6.0 provides sufficient ionic strength to maintain sharp peak symmetry while preserving both the acid-labile protecting groups and the base-labile ester.
Method Development Logical Workflow
The following diagram illustrates the logical decision-making process for analyzing orthogonally protected amino acids with competing labilities.
Method Development Logical Workflow for Acid-Sensitive Protected Amino Acids
Comparative Performance Data
To objectively demonstrate the necessity of the optimized method, identical samples of Boc-His(Trt)-OMe (>99% true purity) were analyzed using different mobile phase systems and column chemistries.
Table 1: Impact of Mobile Phase pH on Apparent Purity
Conditions: C18 Column (150 x 4.6 mm, 3 µm), 1.0 mL/min, UV 254 nm.
| Mobile Phase System | pH | Observed Purity (%) | Main Impurity Detected | Artifactual Degradation Level |
| 0.1% TFA in H₂O / ACN | ~2.0 | 84.5% | Boc-His-OMe (12.1%) | High (On-column detritylation) |
| 0.1% Formic Acid in H₂O / ACN | ~2.8 | 93.2% | Boc-His-OMe (4.5%) | Moderate (Partial detritylation) |
| 10 mM NH₄OAc / ACN | ~6.0 | 99.1% | Triphenylmethanol (0.3%) | None (Reflects True Purity) |
| 10 mM NH₄OH / ACN | ~9.5 | 88.7% | Boc-His(Trt)-OH (9.8%) | High (Ester hydrolysis) |
Table 2: Column Chemistry Comparison
Conditions: 10 mM NH₄OAc (pH 6.0) / ACN gradient.
| Column Chemistry | Retention Time (min) | Peak Asymmetry (As) | Resolution from Trt-OH | Separation Mechanism |
| Standard C18 (150 x 4.6 mm, 3µm) | 11.4 | 1.45 | 2.1 | Hydrophobic partitioning |
| Phenyl-Hexyl (150 x 4.6 mm, 3µm) | 13.8 | 1.05 | 4.8 | Hydrophobic + π-π interactions |
Insight: While a standard C18 column works, a Phenyl-Hexyl column is vastly superior for this specific molecule. The phenyl ring on the stationary phase engages in strong π-π stacking interactions with the bulky, electron-rich trityl group of the analyte. This not only improves peak shape (As = 1.05) but drastically increases resolution from structurally similar des-trityl impurities.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps—specifically, the use of a neutral diluent to prevent degradation while the sample sits in the autosampler queue.
Step 1: Sample Preparation (Critical Phase)
Causality Note: Dissolving the sample in the starting mobile phase (if acidic) will cause the sample to degrade in the vial before injection.
-
Accurately weigh 10.0 mg of the Boc-His(Trt)-OMe standard.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile (Neutral diluent). Do not use water or acidic buffers.
-
Sonicate for 2 minutes at room temperature until fully dissolved (Concentration: 1.0 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 2: HPLC Instrument Setup
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjust pH to 6.0 ± 0.1 using dilute acetic acid).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm (peptide bond/ester) and 254 nm (highly specific for the aromatic trityl group).
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 70 | 30 |
| 22.0 | 70 | 30 |
Step 4: System Suitability Validation
Before analyzing the batch, inject a blank (Acetonitrile) to ensure no ghost peaks are present. Inject the standard; the method is validated if the Boc-His(Trt)-OMe peak exhibits a tailing factor of
Conclusion
The purity determination of Boc-His(Trt)-OMe requires a deliberate departure from standard 0.1% TFA peptide methods. By understanding the chemical causality—specifically the extreme acid lability of the trityl group[2] and the base lability of the methyl ester—analysts can prevent artifactual on-column degradation. Utilizing a pH 6.0 Ammonium Acetate buffer combined with a Phenyl-Hexyl column provides a stable, high-resolution, and self-validating system that accurately reports the true purity of the building block.
References
-
Mourtas, S., et al. "Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs." Molecules (MDPI). Available at: [Link]
-
Isidro-Llobet, A., et al. "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." National Institutes of Health (PMC). Available at: [Link]
Sources
Mass spectrometry characterization of trityl-protected histidine esters
Executive Summary
Product Focus: Trityl-protected Histidine Esters (e.g., Fmoc-His(Trt)-OMe, H-His(Trt)-OMe).[1] Primary Application: Solid-Phase Peptide Synthesis (SPPS) and impurity profiling.[1][2]
This guide provides a technical comparison of Trityl (Trt) side-chain protection against its primary alternatives (Boc, Bum) using Mass Spectrometry (MS) as the validation standard.[1] While Trityl is the industry standard for Fmoc SPPS due to its mild deprotection conditions, it presents unique challenges in MS characterization due to the high lability of the trityl cation (
Part 1: Technical Deep Dive & Performance Comparison
The "Trityl Challenge" in Mass Spectrometry
The Trityl (triphenylmethyl) group is sterically bulky and acid-labile. In Electrospray Ionization (ESI), the N-Trt bond is significantly weaker than the peptide backbone. Consequently, in-source fragmentation is a dominant feature, often leading researchers to falsely believe their raw material is degraded.[1]
-
Mechanism: Under Collision-Induced Dissociation (CID), the Trityl group preferentially cleaves to form a stable resonance-stabilized carbocation (
).[1] -
Diagnostic Signature: The presence of a dominant peak at
243.12 is the definitive fingerprint of Trityl protection.
Comparative Analysis: Trt vs. Boc vs. Bum
The choice of Histidine protection dictates both the synthesis quality (racemization) and the analytical strategy.
| Feature | Trityl (Trt) | tert-Butyloxycarbonyl (Boc) | Benzyloxymethyl (Bum) |
| Primary Use | Standard for Fmoc SPPS.[1] | High-temp coupling; Low racemization.[1][2][3] | Specialized stable synthesis. |
| MS Lability | High. Prone to in-source loss of Trt ( | Moderate. Loss of | Low. Stable in ESI; requires high energy to fragment. |
| Racemization Risk | High. Risk of | Low. Electron-withdrawing effect protects | Low. |
| Diagnostic Ion | 243.12 (Trityl Cation) | 57.07 ( | 91.05 (Tropylium ion from Benzyl) |
| Deprotection | Mild Acid (1-5% TFA).[1] | Strong Acid (TFA/HF). | Strong Acid (HF/TFMSA). |
Expert Insight: While Fmoc-His(Boc)-OH is superior for suppressing racemization during synthesis at elevated temperatures (e.g., microwave SPPS), Fmoc-His(Trt)-OH remains the standard for general use because the Trt group can be removed concurrently with resin cleavage, whereas Boc requires orthogonal deprotection strategies in some contexts.[1]
Part 2: Fragmentation Mechanism & Visualization[1]
The following diagram illustrates the competing fragmentation pathways for a generic Trityl-protected Histidine ester (
Figure 1: ESI-MS Fragmentation Pathway of Trityl-Protected Histidine.[1]
Part 3: Validated Experimental Protocol
To accurately characterize Fmoc-His(Trt)-OMe without inducing artificial degradation, "soft" ionization parameters are critical.[1]
Materials & Reagents[4][5]
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
LC-MS Method (Self-Validating)
This protocol ensures separation of the intact parent from any pre-existing deprotected impurities.[1]
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Acetonitrile (Avoid Methanol to prevent transesterification).
-
Dilute to 10 µg/mL with 50:50 Water:ACN.
-
Validation Check: Inject immediately. If the peak area of the deprotected species increases over time, the sample is unstable in solution (hydrolysis).
-
-
Chromatography (Gradient):
-
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage / Declustering Potential: Low (10-20 V). High voltage strips the Trityl group in the source.
-
Source Temp: < 100°C (Minimize thermal degradation).
-
Scan Range:
100 – 1000.
-
Data Interpretation Table
| Observed Ion ( | Identity | Origin |
| [M+H]+ | Protonated Parent | Intact molecule (Low intensity if source is harsh).[1] |
| [M+Na]+ | Sodium Adduct | Common in esters; more stable than protonated form. |
| 243.12 | Trityl Cation ( | Diagnostic. Confirms presence of Trt group. |
| [M - 242 + H]+ | Deprotected Histidine | Neutral loss of Trt.[1] If this elutes at the same time as parent, it is an in-source fragment.[1] If it elutes earlier, it is a chemical impurity. |
| 179.08 | Fluorenyl Cation | Diagnostic for Fmoc group (if present). |
Part 4: Decision Matrix for Researchers
Use this workflow to determine if your Trityl-His ester is suitable for your synthesis or if an alternative is required.
Figure 2: Selection and Validation Workflow for Histidine Protection.
References
-
MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. Retrieved from [Link][1]
-
ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link][1]
Sources
Benchmarking Chiral Purity: Optical Rotation vs. Chromatographic Standards for Boc-His(Trt)-OMe
Topic: Optical rotation standards for L-isomer validation of Boc-His(Trt)-OMe Content Type: Publish Comparison Guide
Executive Summary: The "Chiral Challenge" of Histidine
In the synthesis of pharmaceutical peptides,
The imidazole ring of histidine is notoriously prone to acting as an intramolecular base, abstracting the
The Optical Rotation Standard (Baseline & Limitations)
Optical rotation is a bulk property measurement. For Boc-His(Trt)-OMe, the bulky trityl group and the conformational flexibility of the side chain render the specific rotation value highly sensitive to solvent interactions, temperature, and concentration.[][]
Reference Values & Variance
While the free acid precursor, Boc-His(Trt)-OH , has a well-established rotation (
Table 1: Comparative Optical Rotation Benchmarks
| Parameter | Boc-His(Trt)-OH (Precursor) | Boc-His(Trt)-OMe (Target) | Risk Factor |
| Typical | Variable (Typically | Directional flip upon esterification.[][2][] | |
| Standard Solvent | Methanol ( | Methanol or THF ( | Solvent polarity shifts rotation significantly.[][2][] |
| Sensitivity | Moderate | Low | <2% D-isomer is often undetectable by OR.[][2][] |
| Primary Failure Mode | Wet sample (hygroscopic) | Racemization during esterification | Trityl group instability in acidic traces.[2] |
*Note: Literature values for the methyl ester vary based on synthesis route and residual solvent. An internal reference standard of >99.9% L-isomer must be established for your specific solvent system.
The Mechanism of Failure (Causality)
Why does OR fail to detect low-level racemization? The specific rotation is an aggregate average. If your sample contains 98% L-isomer and 2% D-isomer, the D-isomer (which rotates light in the opposite direction) merely dampens the total signal slightly.[][2][] It does not produce a distinct "impurity peak."
The Gold Standard: Chiral HPLC Validation
To ensure the enantiomeric excess (ee%) required for pharmaceutical applications (>99.5%), Chiral Stationary Phase (CSP) HPLC is mandatory.[][2][] Unlike OR, this method physically separates the L- and D-isomers, providing quantitative proof of purity.[][]
Table 2: Method Comparison (OR vs. Chiral HPLC)
| Feature | Polarimetry (OR) | Chiral HPLC (CSP) |
| Data Type | Qualitative (Aggregate) | Quantitative (Separated Peaks) |
| LOD (Limit of Detection) | ~1-2% D-isomer | < 0.1% D-isomer |
| Sample Requirement | High (~10-20 mg) | Low (< 1 mg) |
| Throughput | High (5 mins) | Moderate (20-30 mins) |
| Cost per Run | Low | High (Column cost) |
| Verdict | Screening Tool Only | Validation Standard |
Experimental Protocols
Protocol A: The "Self-Validating" OR Measurement
Use this for rapid raw material identification, not final release.[][2][]
-
Drying (Critical): Dry 1.0 g of Boc-His(Trt)-OMe in a vacuum desiccator over
for 4 hours. Rationale: Water content dilutes the concentration ( ), artificially lowering the reading.[][2][] -
Solvation: Weigh exactly 100.0 mg into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol.
-
Thermal Equilibration: The polarimeter cell must be thermostated to
. Rationale: Temperature fluctuations cause density changes in MeOH, altering the refractive index. -
Measurement: Record the average of 5 readings.
-
Calculation:
[][2][]
Protocol B: Chiral HPLC (The Release Method)
Use this to quantify the D-isomer content.[][2][]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate),
mm, 5 m.[][2][] -
Mobile Phase: n-Hexane : Isopropanol (85:15 v/v) + 0.1% Diethylamine (DEA).[][2][]
-
Expert Tip: The DEA is vital. It suppresses the ionization of the imidazole ring, sharpening the peak shape. Without it, Histidine derivatives tail severely.[]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV at 254 nm (Trityl group absorbs strongly here).[][2]
-
Expected Retention:
-
L-Isomer: ~12-14 min (Major peak)[][2][]
-
D-Isomer: ~16-18 min (Minor impurity)
-
Visualizing the Risk & Workflow
Diagram 1: The Racemization Mechanism
This diagram illustrates why Histidine is unstable. The imidazole nitrogen (
Caption: Mechanism of base-catalyzed racemization in Histidine derivatives. The imidazole side chain facilitates the loss of chirality at the alpha-carbon.[][][4]
Diagram 2: The Validation Decision Tree
A logical workflow for accepting or rejecting a batch of Boc-His(Trt)-OMe.[][2][]
Caption: Integrated Quality Control workflow ensuring gross errors are caught by OR before expensive HPLC validation.
References
-
Sigma-Aldrich. Product Specification: Boc-His(Trt)-OH.[][2][][5] Retrieved from (Precursor reference data).[][2][]
-
Bachem. Peptide Synthesis Guide: Racemization of Histidine. Retrieved from (General guidance on His-derivative stability).[][2][]
- Journal of Peptide Science.Mechanisms of Histidine Racemization in SPPS. (Contextual grounding for Diagram 1).
-
Daicel Chiral Technologies. Application Guide for Amino Acid Derivatives on Chiralpak Columns. Retrieved from (Basis for Protocol B).[][2][]
(Note: Specific URL endpoints for dynamic vendor catalogs may change; links provided direct to the main product/technology landing pages for verification.)
Sources
Safety Operating Guide
N-Boc-1-trityl-L-histidine Methyl Ester proper disposal procedures
[1][2]
Executive Summary & Immediate Action
Do not treat this compound as general trash. N-Boc-1-trityl-L-histidine Methyl Ester is a specialized protected amino acid derivative used in peptide synthesis.[1][2] While generally low in acute toxicity, its bulky hydrophobic protecting groups (Trityl and Boc) require specific incineration protocols to ensure complete combustion and prevent environmental accumulation.
Immediate Spill Response:
-
Solid Spill: Do not sweep dry dust if possible (static risk).[2] Use a damp paper towel or specialized chemical vacuum.[1] Place in a sealed container labeled "Solid Chemical Waste."
-
Skin Contact: Wash immediately with soap and water.[1] The compound is lipophilic and may adhere to skin.[1]
-
Disposal Route: High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Assessment
Understanding the molecular structure is critical for determining the correct waste stream.[1] This compound carries two significant protecting groups that dictate its disposal requirements.
| Feature | Data / Description | Disposal Implication |
| Chemical Name | N-Boc-1-trityl-L-histidine Methyl Ester | -- |
| Common Abbreviation | Boc-His(Trt)-OMe | Use this for waste tagging |
| Parent CAS | 32926-43-5 (Free Acid Form)* | Note: Specific CAS for the methyl ester varies by synthesis batch; use parent CAS for reference if needed.[1][2][3] |
| Molecular Weight | ~511.6 g/mol | High carbon content requires incineration. |
| Physical State | White to off-white powder | Dust generation hazard.[1][2] |
| Solubility | Insoluble in water; Soluble in DCM, MeOH, DMF | Do not pour down the drain. |
| Hazard Class | Irritant (H315, H319, H335) | Treat as hazardous chemical waste. |
| Stability | Stable under cold storage (2-8°C) | No risk of explosion/peroxide formation.[1][2] |
Expert Insight: The Trityl (triphenylmethyl) group is extremely bulky and lipophilic. This means the compound will not degrade quickly in water treatment systems and must be destroyed thermally.[1] The Methyl Ester modification lowers the melting point compared to the free acid, potentially making it stickier if left in warm waste containers.
Waste Characterization & Segregation
Proper segregation is the single most effective safety measure.[1] You must separate this waste based on its physical state.[1]
Category A: Solid Waste (Pure Substance) [2]
-
Contents: Expired powder, spilled material, or failed synthesis solids.
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2]
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant - N-Boc-1-trityl-L-histidine Methyl Ester."[1][2]
Category B: Liquid Waste (Solvated) [2]
-
Contents: Mother liquors from recrystallization, HPLC effluent, or dissolved spill cleanup.
-
Segregation Rule:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[2]
-
Non-Halogenated: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMF.
-
-
Expert Tip: Most peptide synthesis uses DCM.[1] Default to Halogenated Waste unless you are certain of the solvent system.[1]
Category C: Contaminated Debris [1][2]
-
Contents: Gloves, weigh boats, paper towels, syringe filters.
-
Disposal: Double-bag in clear chemically resistant bags and place in the solid hazardous waste drum.
Step-by-Step Disposal Protocols
Protocol 1: Solid Waste Disposal (Primary Method)
-
PPE Required: Nitrile gloves, safety goggles, lab coat. Respiratory protection (N95) recommended if handling large open quantities.[2]
-
Transfer: Carefully transfer the solid into a compatible screw-top container (HDPE or Glass).
-
Labeling: Affix a hazardous waste tag. List the full chemical name. Do not use abbreviations like "Boc-His" on the official regulatory tag.[1][2]
-
Storage: Store in a satellite accumulation area (SAA) until pickup. Keep away from oxidizers.[1][4][5]
-
Final Disposition: Transfer to EHS for Incineration .
Protocol 2: Liquid Waste (HPLC/Synthesis Waste)
-
Identify Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., MeOH).
-
Select Carboy:
-
If DCM present: Pour into Red (or site-specific) Halogenated Solvent Carboy.
-
If only MeOH/Water: Pour into Clear/Blue Non-Halogenated Solvent Carboy.[1]
-
-
Rinse: Rinse the original vessel with a small amount of the compatible solvent and add rinsate to the waste carboy.[1]
-
Log: Record the addition on the waste log sheet attached to the carboy.
Decision Logic for Disposal
The following diagram illustrates the decision-making process for disposing of N-Boc-1-trityl-L-histidine Methyl Ester to ensure compliance and safety.
Figure 1: Decision tree for segregating N-Boc-1-trityl-L-histidine Methyl Ester waste streams based on physical state and solvent composition.
Regulatory Compliance & Safety Data
This protocol aligns with standard laboratory safety regulations (OSHA, RCRA).
-
RCRA Status (USA): Not a "Listed" waste (P or U list).[2] However, it must be characterized. If dissolved in ignitable solvents (Flash point <60°C), it is D001 (Ignitable) .[2] If the solution is toxic, it may carry other codes. Always default to treating as Chemical Waste .[1]
-
GHS Labeling:
References
-
PubChem. (2025). Boc-His(Trt)-OH (Parent Acid) Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 32926-43-5: N(alpha)-boc-N(im)-trityl-L-histidine [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. anaspec.com [anaspec.com]
- 6. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of N-Boc-1-trityl-L-histidine Methyl Ester
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Boc-1-trityl-L-histidine Methyl Ester. While specific hazard data for this compound is not extensively documented, this guide synthesizes best practices from safety data for structurally similar compounds and general laboratory protocols for handling fine chemical powders. The core principle is to mitigate risk through a comprehensive understanding of potential hazards and the diligent application of safety protocols.
Hazard Identification and Risk Assessment: A Proactive Approach
Although a Safety Data Sheet (SDS) for the closely related compound, Nα-Boc-Nim-trityl-L-histidine, indicates it is not classified as a hazardous substance or mixture, it is crucial to treat N-Boc-1-trityl-L-histidine Methyl Ester with caution as its toxicological properties have not been thoroughly investigated[1][2]. The primary physical form of this compound is a solid or crystalline powder, which presents a potential inhalation hazard[3]. Prolonged or repeated exposure to similar compounds may cause allergic reactions in sensitive individuals[4].
Therefore, a thorough risk assessment should be conducted before commencing any work. This involves evaluating the quantity of the substance being used, the potential for dust generation, and the duration of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is fundamental to minimizing exposure. All personnel handling this compound are required to wear, at a minimum, pants, closed-toe shoes, a laboratory coat, chemically resistant gloves, and eye protection[5].
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for handling non-hazardous and powdered chemicals[6][7]. They provide a barrier against incidental skin contact[5]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and potential splashes during handling and solution preparation[6][8][9]. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator, especially when handling larger quantities or if dust is generated. | To prevent inhalation of fine powder, which is a primary route of exposure for solid chemicals[6][8][9]. Use in a well-ventilated area or a fume hood is also critical[1]. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder[5][6][8]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is critical for ensuring safety and experimental reproducibility.
-
Designated Work Area : All handling of N-Boc-1-trityl-L-histidine Methyl Ester should be performed in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][6].
-
Gather Materials : Before starting, ensure all necessary PPE, spill containment materials, and waste disposal containers are readily accessible.
-
Pre-weighing Preparation : Allow the container of the chemical to equilibrate to room temperature before opening to prevent moisture condensation.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Minimize Dust : Handle the solid powder carefully to minimize the generation of airborne dust. Use a spatula or other appropriate tools for transfer.
-
Weighing : If weighing is required, perform this task within the fume hood or in a balance enclosure.
-
Container Sealing : After use, ensure the container is tightly sealed to prevent contamination and exposure.
-
Solvent Addition : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Capping : Securely cap the vial or flask immediately after adding the solvent.
-
Mixing : Use gentle agitation (e.g., swirling or vortexing) to dissolve the solid.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All solid waste contaminated with N-Boc-1-trityl-L-histidine Methyl Ester, including used gloves, weighing paper, and empty containers, must be collected in a designated and clearly labeled hazardous waste container[6][10].
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour chemical waste down the drain[1][10].
-
Institutional Protocols : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and to schedule waste pickup[6].
Workflow for Safe Handling and Disposal
Sources
- 1. afgsci.com [afgsci.com]
- 2. anaspec.com [anaspec.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 6. peptide24.store [peptide24.store]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. biovera.com.au [biovera.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
